

# Spectroscopic and Synthetic Profile of 2-Oxetanemethanamine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Oxetanemethanamine

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Oxetanemethanamine** (CAS: 882402-12-2), a valuable building block in medicinal chemistry. Due to the limited availability of public experimental spectra, this document presents a combination of predicted data and established spectroscopic principles to offer a reliable profile of the molecule. It includes predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, and a plausible Mass Spectrometry (MS) fragmentation pattern. Detailed, standardized experimental protocols for acquiring such data are also provided, alongside a visualization of a common synthetic pathway.

## Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **2-Oxetanemethanamine**. This information is crucial for the identification and characterization of the compound in a laboratory setting.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **2-Oxetanemethanamine** in a typical deuterated solvent like  $\text{CDCl}_3$  are presented below.

Table 1: Predicted  $^1\text{H}$  NMR Data for **2-Oxetanemethanamine**

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	4.8 - 4.9	m	-
H-3 (axial)	2.5 - 2.6	m	-
H-3 (equatorial)	2.2 - 2.3	m	-
H-4 (axial)	4.6 - 4.7	t	~6.5
H-4 (equatorial)	4.4 - 4.5	t	~6.0
H-5	2.8 - 2.9	d	~5.0
NH <sub>2</sub>	1.5 - 2.5	br s	-

Table 2: Predicted <sup>13</sup>C NMR Data for **2-Oxetanemethanamine**

Carbon	Chemical Shift ( $\delta$ , ppm)
C-2	75 - 77
C-3	28 - 30
C-4	68 - 70
C-5	45 - 47

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for **2-Oxetanemethanamine** are listed below.

Table 3: Characteristic IR Absorption Bands for **2-Oxetanemethanamine**

Functional Group	Vibration	Wavenumber (cm <sup>-1</sup> )	Intensity
N-H (amine)	Stretch	3400 - 3250	Medium (two bands for primary amine)
N-H (amine)	Bend	1650 - 1580	Medium
C-H (alkane)	Stretch	2960 - 2850	Strong
C-O (ether)	Stretch	1150 - 1085	Strong
C-N (amine)	Stretch	1250 - 1020	Medium

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For **2-Oxetanemethanamine**, with a molecular weight of 87.12 g/mol, the expected molecular ion peak and major fragmentation patterns under Electron Ionization (EI) are outlined below.

Table 4: Predicted Mass Spectrometry Data for **2-Oxetanemethanamine**

m/z	Proposed Fragment
87	[M] <sup>+</sup> (Molecular Ion)
86	[M-H] <sup>+</sup>
70	[M-NH <sub>3</sub> ] <sup>+</sup>
57	[M-CH <sub>2</sub> O] <sup>+</sup>
44	[CH <sub>2</sub> =NH <sub>2</sub> ] <sup>+</sup>
30	[CH <sub>2</sub> =NH <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard practices in analytical chemistry.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of 5-10 mg of **2-Oxetanemethanamine** is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- **<sup>1</sup>H NMR Acquisition:**
  - **Pulse Sequence:** A standard single-pulse sequence is used.
  - **Number of Scans:** 16-32 scans are typically acquired to achieve a good signal-to-noise ratio.
  - **Relaxation Delay:** A relaxation delay of 1-2 seconds is set between scans.
  - **Spectral Width:** A spectral width of 10-12 ppm is used.
  - **Referencing:** The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- **<sup>13</sup>C NMR Acquisition:**
  - **Pulse Sequence:** A proton-decoupled pulse sequence (e.g., zgpg30) is used.
  - **Number of Scans:** A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of <sup>13</sup>C.
  - **Relaxation Delay:** A relaxation delay of 2-5 seconds is employed.
  - **Spectral Width:** A spectral width of 200-220 ppm is typical.
  - **Referencing:** Chemical shifts are referenced to the solvent peak.

## Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used.
- Sample Preparation: A small drop of liquid **2-Oxetanemethanamine** is placed directly onto the ATR crystal.
- Data Acquisition:
  - A background spectrum of the clean, empty ATR crystal is recorded.
  - The sample spectrum is then recorded.
  - The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
  - Spectral Range: Typically scanned from 4000 to 400  $\text{cm}^{-1}$ .
  - Resolution: A resolution of 4  $\text{cm}^{-1}$  is generally sufficient.
  - Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

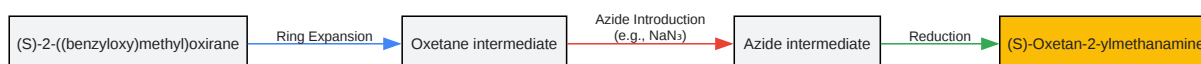
## Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is used, often coupled with a Gas Chromatography (GC) system for sample introduction.
- Sample Introduction: A dilute solution of **2-Oxetanemethanamine** in a volatile solvent (e.g., methanol, dichloromethane) is injected into the GC-MS system.
- Ionization:
  - Ionization Mode: Electron Ionization (EI).
  - Electron Energy: A standard energy of 70 eV is used to induce fragmentation.<sup>[1]</sup>
- Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole).

- **Data Acquisition:** The mass spectrum is recorded, showing the relative abundance of the molecular ion and various fragment ions.

## Synthetic Pathway Visualization

A common and safer synthetic route to produce enantiomerically pure (S)-oxetan-2-ylmethanamine avoids the use of hazardous azide intermediates.[2][3] This multi-step process begins with the ring expansion of an oxirane to form the oxetane ring, followed by the introduction of a protected amine, and concluding with deprotection to yield the final product.



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Caption: Synthesis of (S)-Oxetan-2-ylmethanamine from (S)-2-((benzyloxy)methyl)oxirane.

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## References

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